N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound featuring a furan ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Intermediate: Starting with a furan derivative, a series of reactions such as halogenation and subsequent nucleophilic substitution can introduce the pyridine ring.
Coupling Reaction: The pyridine intermediate is then coupled with a thiophene derivative through a cross-coupling reaction, often using palladium catalysts.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is studied for its unique electronic properties due to the presence of multiple heterocyclic rings. It can serve as a building block for more complex molecules in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound’s properties might be exploited in the development of new materials, such as organic semiconductors or conductive polymers, due to the electronic characteristics of the furan, pyridine, and thiophene rings.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π stacking interactions, while the pyridine ring can engage in hydrogen bonding or metal coordination.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a different position of the thiophene ring.
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide: Replacing the thiophene ring with another pyridine ring.
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is unique due to the specific arrangement of its heterocyclic rings, which can influence its electronic properties and reactivity. This makes it distinct from other compounds with similar but not identical structures, potentially offering unique advantages in its applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(7-12-3-5-21-11-12)18-9-13-6-14(10-17-8-13)15-2-1-4-20-15/h1-6,8,10-11H,7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKZXMYHFVUSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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